Cas no 1805596-21-7 (4-Amino-2-phenylnicotinic acid)
4-Amino-2-phenylnicotinic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-2-phenylnicotinic acid
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- Inchi: 1S/C12H10N2O2/c13-9-6-7-14-11(10(9)12(15)16)8-4-2-1-3-5-8/h1-7H,(H2,13,14)(H,15,16)
- InChI Key: XPTRIRVYKSPNQN-UHFFFAOYSA-N
- SMILES: OC(C1=C(C=CN=C1C1C=CC=CC=1)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 251
- XLogP3: 1.9
- Topological Polar Surface Area: 76.2
4-Amino-2-phenylnicotinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029014539-250mg |
4-Amino-2-phenylnicotinic acid |
1805596-21-7 | 95% | 250mg |
$940.80 | 2022-04-01 | |
| Alichem | A029014539-1g |
4-Amino-2-phenylnicotinic acid |
1805596-21-7 | 95% | 1g |
$3,184.50 | 2022-04-01 |
4-Amino-2-phenylnicotinic acid Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 4-Amino-2-phenylnicotinic acid
4-Amino-2-phenylnicotinic Acid (CAS No. 1805596-21-7): An Overview of Its Properties and Applications
4-Amino-2-phenylnicotinic acid (CAS No. 1805596-21-7) is a novel compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of new therapeutic agents.
The chemical structure of 4-Amino-2-phenylnicotinic acid consists of a pyridine ring with an amino group at the 4-position and a phenyl group at the 2-position. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it an attractive candidate for further investigation.
Recent studies have highlighted the pharmacological activities of 4-Amino-2-phenylnicotinic acid. One notable area of research is its potential as an anti-inflammatory agent. In vitro and in vivo studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 4-Amino-2-phenylnicotinic acid may have therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory properties, 4-Amino-2-phenylnicotinic acid has also shown promise in neuropharmacology. Research indicates that this compound can modulate the activity of nicotinic acetylcholine receptors (nAChRs), which are involved in various neurological processes including memory, cognition, and pain perception. Preclinical studies have suggested that 4-Amino-2-phenylnicotinic acid may have neuroprotective effects, potentially making it a valuable candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
In the realm of cancer research, 4-Amino-2-phenylnicotinic acid has been investigated for its potential anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, it has been found to be effective against various types of cancer cells, including those derived from breast, lung, and colon cancers. These findings open up new avenues for the development of targeted cancer therapies.
The synthesis of 4-Amino-2-phenylnicotinic acid has been optimized through various synthetic routes, ensuring high yields and purity. One common method involves the reaction of 2-chloro-nicotinoyl chloride with aniline followed by amination with ammonia or a suitable amine source. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
In terms of safety and toxicity, preliminary studies on 4-Amino-2-phenylnicotinic acid have shown that it exhibits low toxicity in animal models. However, further comprehensive toxicological evaluations are necessary to fully understand its safety profile before advancing to clinical trials.
The potential applications of 4-Amino-2-phenylnicotinic acid extend beyond pharmaceuticals. It has also been explored for use in chemical synthesis as a building block for more complex molecules. Its unique structure makes it a versatile intermediate for the synthesis of various derivatives with diverse biological activities.
In conclusion, 4-Amino-2-phenylnicotinic acid (CAS No. 1805596-21-7) is a promising compound with a wide range of potential applications in medicine and chemical synthesis. Ongoing research continues to uncover new insights into its properties and biological activities, paving the way for its development into novel therapeutic agents and advanced materials.
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